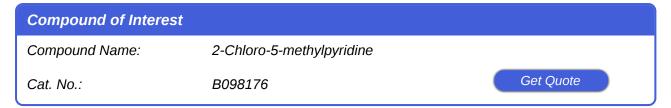


2-Chloro-5-methylpyridine: A Versatile Building Block in Organic Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridine is a halogenated pyridine derivative that has emerged as a crucial building block in modern organic synthesis. Its utility stems from the presence of a reactive chlorine atom at the 2-position of the pyridine ring, which is susceptible to a variety of cross-coupling and nucleophilic substitution reactions. The methyl group at the 5-position provides a handle for further functionalization and influences the electronic properties of the molecule. This guide provides a comprehensive overview of the physical properties, key synthetic applications, and detailed experimental methodologies involving **2-chloro-5-methylpyridine**, positioning it as a valuable scaffold in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-chloro-5-methylpyridine** is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.



Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ CIN	[1][2]
Molecular Weight	127.57 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	97 °C at 30 mmHg	[1]
Density	1.169 g/mL at 25 °C	[1]
Refractive Index (n20/D)	1.53	[1]
CAS Number	18368-64-4	[1]

Synthesis of 2-Chloro-5-methylpyridine

Several synthetic routes to **2-chloro-5-methylpyridine** have been reported, with the choice of method often depending on the desired scale and available starting materials. A common and efficient laboratory-scale synthesis involves the chlorination of 3-methylpyridine N-oxide.

Experimental Protocol: Synthesis from 3-Methylpyridine N-Oxide

This two-step procedure involves the formation of a benzoylated intermediate followed by chlorination.[3]

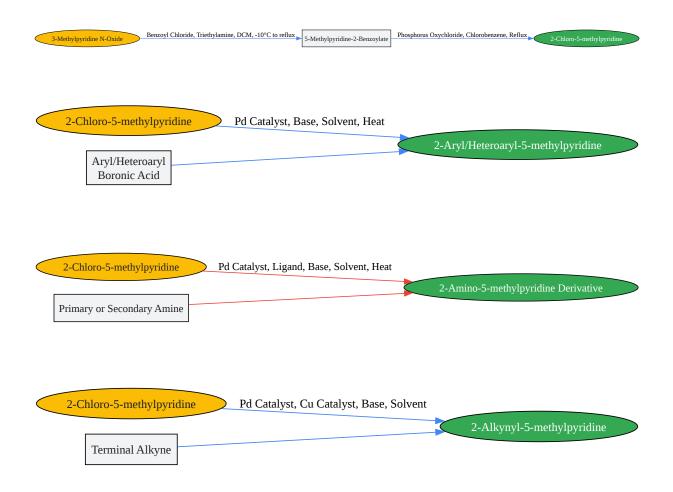
Step 1: Synthesis of 5-Methylpyridine-2-Benzoylate

- To a solution of 3-methylpyridine N-oxide (80 g, 0.7339 mol) in dichloromethane (550 g), cool the mixture to -10 °C.
- Slowly add benzoyl chloride (206 g, 1.4679 mol) and triethylamine (148.2 g, 1.4679 mol) while maintaining the temperature.
- After the addition is complete, stir the reaction mixture at reflux for 1 hour.
- Filter the reaction mixture and distill the filtrate to remove dichloromethane, yielding 5methylpyridine-2-benzoylate.

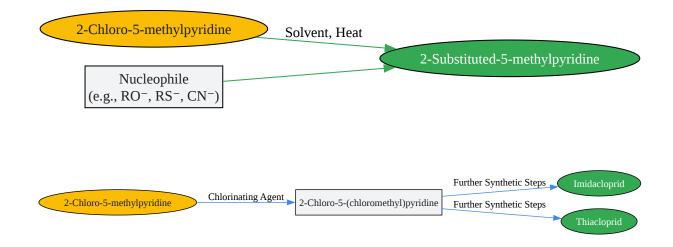


Step 2: Synthesis of 2-Chloro-5-methylpyridine

- To the crude 5-methylpyridine-2-benzoylate from the previous step, add chlorobenzene (600 mL).
- Add phosphorus oxychloride (42 g, 0.2736 mol) to the mixture.
- Heat the reaction to reflux and maintain for 6 hours.
- Upon completion, cool the reaction and perform hydrolysis.
- Neutralize the mixture with an alkali solution.
- Perform steam distillation to isolate the crude product.
- Purify the crude product by distillation to obtain 2-chloro-5-methylpyridine (Yield: 82.2%).







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